![molecular formula C9H19NO B13563463 [4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
[4-(Propan-2-yl)oxan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Propan-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C9H19NO It is a derivative of oxane, featuring a methanamine group attached to the fourth carbon of the oxane ring, with an isopropyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)oxan-4-yl]methanamine typically involves the reaction of oxane derivatives with appropriate amine precursors. One common method involves the reaction of 4-hydroxyoxane with isopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-yl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(Propan-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as a precursor for drugs used to treat various conditions, including neurological disorders and infections.
Industry
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It may be used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of [4-(Propan-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine: This compound features a methoxyphenyl group instead of an isopropyl group.
[4-(2-Methylphenyl)oxan-4-yl]methanamine: This compound has a methylphenyl group in place of the isopropyl group.
[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine: This compound includes a phenylpiperazinyl group.
Uniqueness
[4-(Propan-2-yl)oxan-4-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and methanamine functionality make it a versatile intermediate in various synthetic pathways and applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(4-propan-2-yloxan-4-yl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-8(2)9(7-10)3-5-11-6-4-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
PFIDJAFWAAAKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


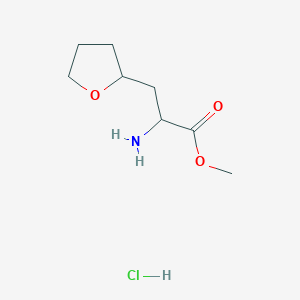
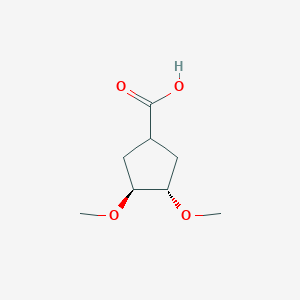
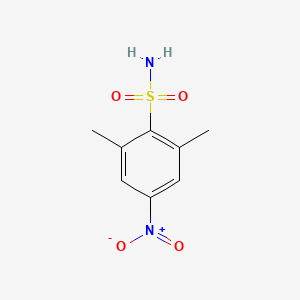
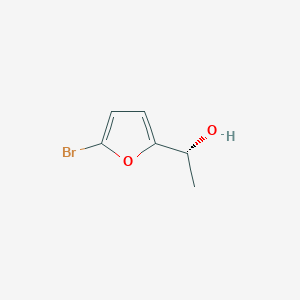
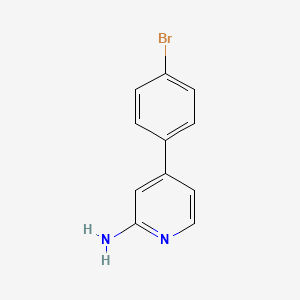
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
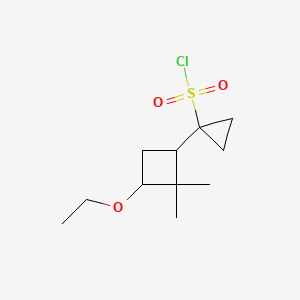
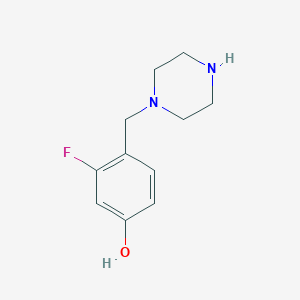
![6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride](/img/structure/B13563426.png)
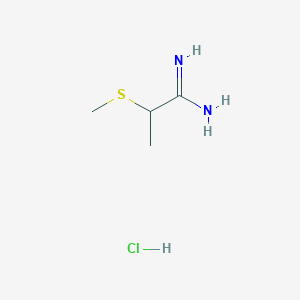
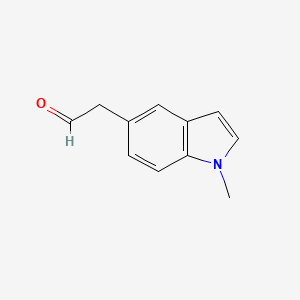
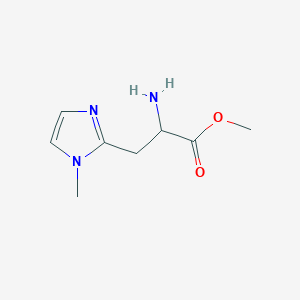
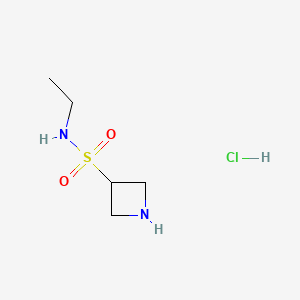
![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
